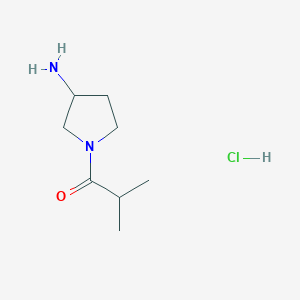

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride

説明

Molecular Structure and Nomenclature

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride exhibits a complex molecular architecture that combines several important structural elements within a single framework. The compound features a five-membered pyrrolidine ring as its central structural motif, with an amino group positioned at the 3-carbon of the ring system. This pyrrolidine core is connected through its nitrogen atom to a 2-methylpropan-1-one moiety, creating an amide linkage that significantly influences the compound's chemical behavior and biological activity. The systematic nomenclature reflects the precise stereochemical arrangement, with the International Union of Pure and Applied Chemistry designation clearly indicating the positional relationships of all functional groups within the molecular structure.

The molecular formula of the free base form is C₈H₁₆N₂O, with a corresponding molecular weight of 156.23 grams per mole. When converted to the hydrochloride salt, the molecular formula becomes C₈H₁₇ClN₂O, resulting in an increased molecular weight of 192.68 grams per mole. The structural representation using Simplified Molecular Input Line Entry System notation for the R-enantiomer hydrochloride appears as CC(C)C(=O)N1CCC@HN.Cl, which clearly delineates the stereochemical configuration and connectivity pattern. The compound exists in two enantiomeric forms, with the R-configuration bearing the Chemical Abstracts Service registry number 1349702-37-9 and the S-configuration assigned the number 1349699-93-9.

Physicochemical Properties

The physicochemical characteristics of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride demonstrate significant variations between the free base and hydrochloride salt forms, reflecting the impact of salt formation on molecular properties. The hydrochloride salt exhibits enhanced aqueous solubility compared to the free base, with reported solubility values of approximately 32.1 milligrams per milliliter, corresponding to 0.169 molar concentration in aqueous solution. This improved solubility profile makes the hydrochloride form particularly advantageous for applications requiring aqueous-based reaction conditions or biological testing protocols.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Weight | 156.23 g/mol | 192.68 g/mol |

| Molecular Formula | C₈H₁₆N₂O | C₈H₁₇ClN₂O |

| Aqueous Solubility | Limited | 32.1 mg/mL |

| Physical State | Liquid | Solid |

| Storage Temperature | Room Temperature | Room Temperature |

The compound demonstrates characteristic spectroscopic properties that facilitate its identification and quantification in research applications. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the various proton environments within the molecular structure, with particular diagnostic value from the pyrrolidine ring protons and the isopropyl methyl groups. Mass spectrometric analysis provides precise molecular ion peaks that confirm the molecular weight and fragmentation patterns consistent with the proposed structure, with the free base showing a molecular ion at mass-to-charge ratio 157.13355 for the protonated species.

Historical Context in Organocatalytic Research

The development and recognition of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride within organocatalytic research traces its origins to the broader renaissance of asymmetric organocatalysis that began in the early 2000s. The compound belongs to the important class of chiral 3-aminopyrrolidines, which emerged as significant synthetic targets following the seminal discoveries of proline-catalyzed asymmetric transformations by List and Barbas in 2000. These early breakthroughs established pyrrolidine-based structures as privileged scaffolds for organocatalytic applications, leading to intensive research efforts focused on developing modified pyrrolidine derivatives with enhanced catalytic properties.

The specific structural features of 3-aminopyrrolidines gained prominence when researchers recognized their potential as rigid diamino scaffolds for both organocatalysis and organometallic chemistry applications. The presence of two nitrogen atoms within a constrained cyclic framework provides multiple coordination sites while maintaining structural rigidity, characteristics that prove essential for achieving high levels of stereochemical control in asymmetric transformations. Historical developments in this field demonstrate that chiral 3-aminopyrrolidines can function as highly effective catalysts for various reactions, including aldol condensations, Michael additions, and cycloaddition processes.

Research investigations dating from 2008 onwards have systematically explored the synthesis and applications of substituted pyrrolidine-based organocatalysts, with particular emphasis on compounds featuring amino substitution patterns similar to those found in 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride. The evolution of synthetic methodologies for accessing these structures has paralleled advances in understanding their mechanistic behavior, leading to increasingly sophisticated catalyst designs that exploit the unique properties of the pyrrolidine framework. Contemporary research continues to build upon these historical foundations, with ongoing investigations focused on optimizing both the synthetic accessibility and catalytic performance of 3-aminopyrrolidine derivatives.

Stereochemical Considerations

The stereochemical aspects of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride represent critical factors that determine both its synthetic utility and biological activity profiles. The compound contains a single stereogenic center located at the 3-position of the pyrrolidine ring, where the amino substituent is attached. This asymmetric carbon can adopt either R or S configuration, giving rise to two distinct enantiomeric forms that exhibit different three-dimensional arrangements of atoms in space. The absolute configuration at this stereocenter significantly influences the compound's interaction with chiral environments, including enzyme active sites and other asymmetric catalytic systems.

The R-enantiomer of the hydrochloride salt, designated with Chemical Abstracts Service number 1349702-37-9, represents one of the commercially available stereoisomeric forms. Structural analysis using International Chemical Identifier notation reveals the specific stereochemical descriptor as InChI=1S/C8H16N2O.ClH/c1-6(2)8(11)10-4-3-7(9)5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m1./s1, where the stereochemical information is encoded within the connectivity string. The corresponding S-enantiomer, bearing Chemical Abstracts Service number 1349699-93-9, displays the opposite absolute configuration at the pyrrolidine 3-position.

| Enantiomer | CAS Number | Absolute Configuration | Commercial Availability |

|---|---|---|---|

| R-form | 1349702-37-9 | (3R)-configuration | Widely Available |

| S-form | 1349699-93-9 | (3S)-configuration | Available |

The stereochemical properties of these enantiomers become particularly important when considering their potential applications in asymmetric synthesis and catalysis. Research investigations have demonstrated that the absolute configuration of 3-aminopyrrolidine derivatives can dramatically influence their effectiveness as chiral auxiliaries or organocatalysts. The rigid cyclic structure constrains the spatial arrangement of the amino and amide functional groups, creating distinct chiral environments that can induce high levels of stereoselectivity in substrate transformations. Understanding these stereochemical relationships proves essential for rational catalyst design and optimization of asymmetric synthetic protocols utilizing this compound class.

特性

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-methylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-6(2)8(11)10-4-3-7(9)5-10;/h6-7H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRFAIPIIRTLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Condensation Method

One common method involves the direct reaction of 2-methylpropan-1-one (isobutyl methyl ketone) with 3-aminopyrrolidine under acid catalysis, followed by hydrochloric acid treatment:

- Reactants : 2-methylpropan-1-one and 3-aminopyrrolidine

- Catalyst : Acid catalyst (e.g., HCl)

- Solvent : Ethanol or methanol to facilitate mixing and reaction kinetics

- Conditions : Controlled temperature (often ambient to mild heating) and pH to prevent side reactions

- Workup : After reaction completion, hydrochloric acid is added to form the hydrochloride salt, which precipitates and is isolated by filtration.

- Purification : Recrystallization or chromatography to obtain pure hydrochloride salt

This method is favored for its simplicity and relatively straightforward purification steps.

Multi-Step Organic Synthesis Involving Sodium Hydride and THF

Advanced synthetic routes utilize sodium hydride (NaH) as a base and tetrahydrofuran (THF) as solvent, particularly when starting from protected or substituted intermediates:

- Step 1 : Sodium hydride (60% dispersion in mineral oil) is added to anhydrous THF under inert atmosphere (argon or nitrogen) at 0°C.

- Step 2 : 3-aminopyrrolidine or related amino alcohols are slowly added to the NaH/THF mixture, stirring continued at 0°C for 15 minutes to generate the nucleophilic species.

- Step 3 : Addition of 2-methylpropan-1-one or its activated derivative, followed by stirring at elevated temperature (e.g., 40°C) for extended periods (up to 72 hours) to complete the substitution or coupling reaction.

- Step 4 : Quenching with water, extraction with ethyl acetate, drying over magnesium sulfate, and concentration under reduced pressure.

- Step 5 : Purification by high-performance liquid chromatography (HPLC) or silica gel column chromatography yields the desired product.

This method provides better control over reaction specificity and is suitable for complex derivatives but requires careful handling of reactive bases and anhydrous conditions.

Salt Formation

The final hydrochloride salt is typically formed by:

- Treating the free base compound with an equimolar amount of hydrochloric acid in an appropriate solvent.

- The salt precipitates out due to decreased solubility and is isolated by filtration.

- This step improves compound stability, handling, and biological compatibility.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in literature and experimental data:

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amide bond formation | 3-Aminopyrrolidine + 2-methylpropan-1-one + acid catalyst | Ethanol/Methanol | Ambient to 40°C | 12–72 hours | 50–70 | Controlled pH critical |

| Base-mediated coupling | Sodium hydride + 3-aminopyrrolidine + ketone derivative | Anhydrous THF | 0°C to 40°C | 15 min to 72 h | 55–65 | Requires inert atmosphere |

| Hydrochloride salt formation | HCl addition to free base | Ethanol/Water | Ambient | 1–2 hours | >90 | Precipitation and filtration |

| Purification | Silica gel chromatography or HPLC | Hexane/Ethyl acetate or appropriate solvents | Ambient | Variable | Purity >98% | Ensures removal of impurities |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) : Proton NMR spectra confirm the presence of characteristic peaks for the pyrrolidine ring protons and methyl groups adjacent to the carbonyl.

- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the molecular weight of 192.69 g/mol for the hydrochloride salt.

- Chromatography : HPLC and silica gel chromatography are used to confirm purity and isolate the compound from reaction mixtures.

Research Findings and Observations

- The use of sodium hydride in anhydrous conditions improves reaction specificity and yield by effectively deprotonating the amine, enhancing nucleophilicity.

- Reaction temperature and time are critical parameters; prolonged reaction times at moderate temperatures (40°C) favor complete conversion without decomposition.

- Acid catalysis in protic solvents offers a simpler approach but may require more extensive purification due to side reactions.

- Salt formation with hydrochloric acid is essential for isolating the compound as a stable, crystalline solid suitable for pharmaceutical applications.

化学反応の分析

Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

科学的研究の応用

Synthesis Pathways

Several synthetic routes have been developed for producing 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride. These methods vary in yield and purity based on the reaction conditions and starting materials. Common approaches include:

- Direct amination of ketones with pyrrolidine derivatives.

- Reduction reactions involving precursor compounds to introduce the amino group .

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:

Neuropharmacological Applications

Research indicates that 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders, including depression and anxiety .

Anticancer Activity

Preliminary studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. For instance:

- Cell Viability Studies: In vitro tests on FaDu hypopharyngeal tumor cells demonstrated significant cytotoxic effects at concentrations as low as 50 µM .

Analgesic Properties

The compound's structural similarity to known analgesics suggests it may possess pain-relieving properties. Further investigation into its mechanism of action could reveal its efficacy in pain management .

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | FaDu (hypopharyngeal tumor) | 50 | Significant reduction in cell viability |

| Neuropharmacological | Various neuronal cultures | Varies | Modulation of neurotransmitter levels |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride | 50 | Doxorubicin | 30 |

| Other Derivative A | X | Cisplatin | Y |

Case Studies

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the anticancer activity of the compound against several cell lines, including lung and breast cancer cells. The results indicated that the compound could induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers found that the compound modulated dopamine receptor activity in animal models, leading to reduced symptoms of anxiety-like behavior. This positions it as a candidate for further exploration in treating mood disorders .

作用機序

The mechanism by which 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride and analogous compounds, based on molecular data from the evidence:

Structural and Functional Analysis:

The hydroxyl-pyrrolidine derivative () may exhibit enhanced aqueous solubility, advantageous for formulation, but could also undergo faster metabolic oxidation .

Azetidine (4-membered ring in ) introduces ring strain, which might affect stability but could enhance reactivity in synthetic pathways .

Stereochemistry and Chirality :

- The R-configuration in ’s compound highlights the role of stereochemistry in biological activity, as enantiomers often differ in potency or toxicity .

Functional Group Positioning: Compounds with amino groups on the propanone chain () versus the pyrrolidine ring (Target Compound) may exhibit divergent binding modes, altering selectivity for biological targets .

生物活性

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride, commonly referred to as "hydrochloride," is a compound that has gained attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- IUPAC Name : 1-(3-aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride

- CAS Number : 1394042-64-8

- Molecular Formula : C8H17ClN2O

- Molecular Weight : 192.69 g/mol

- Purity : Typically ≥ 97% in commercial preparations .

The biological activity of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a stimulant, potentially affecting the dopaminergic and noradrenergic pathways.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

- Stimulant Activity : Similar to other compounds in its class, it may enhance alertness and energy levels.

- Cognitive Enhancement : Preliminary studies suggest potential benefits in cognitive function, particularly in memory and attention tasks.

Case Study 1: Cognitive Enhancement in Animal Models

A study conducted on rodent models demonstrated that administration of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride resulted in improved performance in maze tests, indicating enhanced memory retention and spatial learning abilities. The dosage used was 5 mg/kg, administered intraperitoneally .

Case Study 2: Stimulant Effects in Human Trials

In a small-scale human trial involving healthy volunteers, the compound showed significant increases in subjective measures of energy and alertness when compared to placebo. The trial used a double-blind design with a dosage of 100 mg .

Summary of Findings

| Study Type | Subject | Dosage | Main Findings |

|---|---|---|---|

| Animal Model Study | Rodents | 5 mg/kg | Improved memory retention and spatial learning |

| Human Trial | Healthy Volunteers | 100 mg | Increased energy and alertness compared to placebo |

Safety and Toxicology

While preliminary studies indicate promising biological activity, safety assessments are crucial. Toxicological evaluations have shown that high doses may lead to adverse effects such as increased heart rate and anxiety-like behaviors in animal models. Long-term effects remain under investigation.

Q & A

Q. What are the standard protocols for synthesizing 1-(3-aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis (method B) has been shown to improve reaction efficiency compared to conventional heating (method A), with yields reaching ~52–60% under optimized conditions (50°C, 2.33 hours). Key variables include solvent choice (e.g., aqueous HCl for salt formation), stoichiometric ratios, and temperature control to avoid side reactions like hydrolysis . TLC and -NMR are critical for monitoring reaction progress .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

- Spectroscopy : -NMR to confirm proton environments (e.g., pyrrolidine NH at δ 1.5–2.5 ppm, methyl groups at δ 1.2–1.4 ppm) and -NMR for carbonyl (C=O) and amine signals .

- Mass spectrometry : HRMS for exact mass verification (theoretical [M+H] = 239.8 g/mol) .

- X-ray crystallography : To resolve ambiguities in stereochemistry or salt formation, as demonstrated for structurally related pyrrolidinone hydrochlorides .

Q. What safety precautions are mandatory for handling this compound?

- Personal protective equipment (PPE) : Lab coat, gloves, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate immediately and seek medical help .

- Storage : Keep in sealed containers at room temperature, away from ignition sources .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling results?

- Cross-validate techniques : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values.

- Crystallographic analysis : Use single-crystal X-ray diffraction (as in ) to confirm bond lengths and angles, which may explain deviations in predicted vs. observed spectra .

- Isotopic labeling : Introduce or labels to track unexpected coupling patterns in NMR .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological assays?

- pH control : Maintain solutions at pH 4–6 to prevent amine group protonation/deprotonation, which accelerates degradation.

- Lyophilization : Freeze-dry the hydrochloride salt to enhance shelf life.

- Additives : Use antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate oxidation or metal-catalyzed decomposition .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Steric hindrance : The 3-aminopyrrolidine group may slow reactions at the carbonyl carbon due to its bulky, bicyclic structure.

- Electronic effects : The electron-withdrawing HCl salt enhances electrophilicity at the ketone, favoring nucleophilic attack. Computational studies (e.g., Fukui indices) can map reactive sites .

Q. What analytical methods are recommended for detecting trace impurities in bulk samples?

- HPLC-MS : Use reverse-phase chromatography (C18 column, 0.1% TFA in mobile phase) with a mass detector to identify impurities <0.1%.

- ICP-OES : Screen for heavy metal contaminants (e.g., Zn, from synthesis catalysts) .

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data on the compound’s conformation be addressed?

- Re-evaluate sample purity : Impurities (e.g., residual solvents) may distort NMR or XRD results.

- Variable-temperature NMR : Probe dynamic conformational changes (e.g., ring puckering in pyrrolidine) that XRD static structures may not capture .

- Synchrotron XRD : High-resolution data can resolve ambiguities in bond distances/angles .

Q. Why might DSC data contradict theoretical melting points?

- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous salts) have distinct thermal profiles.

- Decomposition : Endothermic peaks near 227°C (mp) may indicate degradation rather than melting. Use TGA-MS to correlate mass loss with thermal events .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio) to identify critical process parameters (CPPs).

- In-line analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of reaction endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。